![molecular formula C21H18ClN5O5 B2950027 3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide CAS No. 1115938-37-8](/img/structure/B2950027.png)
3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide
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Description
3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide is a useful research compound. Its molecular formula is C21H18ClN5O5 and its molecular weight is 455.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines . Compounds of this class have been found to exhibit antiviral and antimicrobial activities . They are also known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
For example, some compounds in this class have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially alter the pathway and its downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, some [1,2,4]triazolo[4,3-a]quinoxalines have been found to regulate the expression of certain proteins, which could potentially lead to changes in cell survival and function .
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5/c1-30-16-11-17(31-2)15(10-14(16)22)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)32-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSGVPCKRIMPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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